molecular formula C16H13N5O2S B2595276 N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide CAS No. 885458-33-3

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide

Cat. No.: B2595276
CAS No.: 885458-33-3
M. Wt: 339.37
InChI Key: ZAJWEPDEPSEAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H13N5O2S/c17-14-13 (15-18-9-4-1-2-5-10 (9)19-15)11 (22)8-21 (14)20-16 (23)12-6-3-7-24-12/h1-8,22H,17H2, (H,18,19) (H,20,23) .


Physical and Chemical Properties Analysis

The compound has a melting point of 270-271 . It is a solid compound .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compounds Development

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated potential in developing new antibiotic and antibacterial drugs. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Development of Novel Optical Materials : A study on 2,5-di(2-thienyl)pyrrole compounds revealed novel optical properties of its conducting polymer, indicating potential applications in materials science. The study highlighted the synthesis of a new type of thiophene derivative, which exhibited improved stability and optical properties compared to other SNS derivatives (Soyleyici et al., 2013).

Biological Activity and Drug Development

  • Antimicrobial and Antitumor Agents : Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives demonstrated potent antimicrobial and antitumor activities. These compounds were synthesized through a series of steps and evaluated against various human tumor cell lines, showing higher activity than standard drugs in some cases (Hafez et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively and showed promising analgesic and anti-inflammatory effects in evaluated models (Abu‐Hashem et al., 2020).

Advanced Functionalization and Derivative Synthesis

  • Functionalization of Thiophene Derivatives : Research on the dearomatising cyclisation of thiophene-3-carboxamides indicated potential pathways for synthesizing pyrrolinones, azepinones, or partially saturated azepinothiophenes. These transformations could open new avenues for developing compounds with unique structural and functional properties (Clayden et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGXEBQTYXNMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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